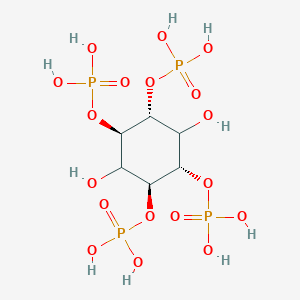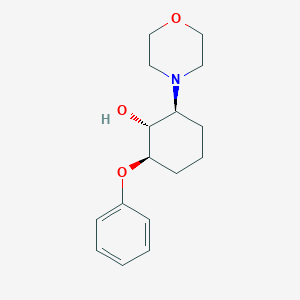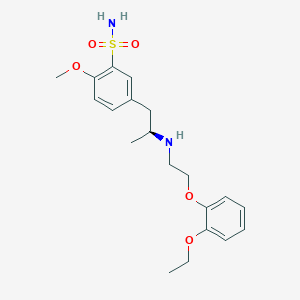![molecular formula C29H33NO12 B217667 6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 103851-20-3](/img/structure/B217667.png)
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a derivative of doxorubicin, an anthracycline antibiotic widely used in cancer treatment. This compound is designed to improve the pharmacokinetic properties and reduce the side effects associated with doxorubicin. It is primarily investigated for its potential in targeted cancer therapy due to its ability to form stable conjugates with various carriers, enhancing its delivery to tumor cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves the modification of doxorubicin through the introduction of a hydroxyethyl group. This can be achieved via a reaction between doxorubicin and 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to ensure the final product’s quality and consistency. The scalability of the synthesis process is crucial for producing sufficient quantities for clinical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive oxygen species (ROS).
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The hydroxyethyl group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under controlled pH and temperature conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Applications De Recherche Scientifique
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying drug delivery systems and conjugation chemistry.
Biology: Investigated for its interactions with cellular components and its ability to induce apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent in targeted cancer therapy, particularly for breast cancer and leukemia.
Mécanisme D'action
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects through several mechanisms:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication and transcription processes.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, leading to DNA strand breaks and apoptosis.
Reactive Oxygen Species Generation: The compound generates reactive oxygen species, causing oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: The parent compound, widely used in cancer therapy.
Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties but reduced cardiotoxicity.
Daunorubicin: Another anthracycline antibiotic used in the treatment of leukemia.
Uniqueness
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its enhanced pharmacokinetic properties and reduced side effects compared to doxorubicin. The hydroxyethyl group improves its solubility and stability, making it a promising candidate for targeted drug delivery systems .
Propriétés
Numéro CAS |
103851-20-3 |
|---|---|
Formule moléculaire |
C29H33NO12 |
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[4-hydroxy-3-(2-hydroxyethylamino)-5-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H33NO12/c1-12-11-41-28(22(23(12)34)30-6-7-31)42-16-9-29(39,17(33)10-32)8-14-19(16)27(38)21-20(25(14)36)24(35)13-4-3-5-15(40-2)18(13)26(21)37/h3-5,12,16,22-23,28,30-32,34,36,38-39H,6-11H2,1-2H3 |
Clé InChI |
HJGSENVQDBKIJB-UHFFFAOYSA-N |
SMILES |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
SMILES canonique |
CC1COC(C(C1O)NCCO)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O |
Synonymes |
N-(2-hydroxyethyl)doxorubicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)




![2-[(2-Nitrophenyl)methylideneamino]guanidine](/img/structure/B217612.png)
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![(2R)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-hydroxy-5-(4-hydroxyphenyl)phenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B217663.png)




